Cas no 1936317-37-1 (2-1-(hydroxymethyl)cyclobutylbenzonitrile)

2-1-(hydroxymethyl)cyclobutylbenzonitrile 化学的及び物理的性質
名前と識別子
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- 2-1-(hydroxymethyl)cyclobutylbenzonitrile
- EN300-1869369
- 2-(1-(hydroxymethyl)cyclobutyl)benzonitrile
- 1936317-37-1
- 2-[1-(hydroxymethyl)cyclobutyl]benzonitrile
-
- インチ: 1S/C12H13NO/c13-8-10-4-1-2-5-11(10)12(9-14)6-3-7-12/h1-2,4-5,14H,3,6-7,9H2
- InChIKey: ANFNJQJZVNZTIQ-UHFFFAOYSA-N
- ほほえんだ: OCC1(C2C=CC=CC=2C#N)CCC1
計算された属性
- せいみつぶんしりょう: 187.099714038g/mol
- どういたいしつりょう: 187.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-1-(hydroxymethyl)cyclobutylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869369-1.0g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1869369-0.5g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 0.5g |
$1097.0 | 2023-09-18 | ||
Enamine | EN300-1869369-1g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 1g |
$1142.0 | 2023-09-18 | ||
Enamine | EN300-1869369-0.05g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 0.05g |
$959.0 | 2023-09-18 | ||
Enamine | EN300-1869369-2.5g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 2.5g |
$2240.0 | 2023-09-18 | ||
Enamine | EN300-1869369-10g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 10g |
$4914.0 | 2023-09-18 | ||
Enamine | EN300-1869369-5g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 5g |
$3313.0 | 2023-09-18 | ||
Enamine | EN300-1869369-0.1g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 0.1g |
$1005.0 | 2023-09-18 | ||
Enamine | EN300-1869369-0.25g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 0.25g |
$1051.0 | 2023-09-18 |
2-1-(hydroxymethyl)cyclobutylbenzonitrile 関連文献
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1. Book reviews
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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6. Book reviews
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
2-1-(hydroxymethyl)cyclobutylbenzonitrileに関する追加情報
2-(Hydroxymethyl)cyclobutylbenzonitrile: A Comprehensive Overview
The compound CAS No 1936317-37-1, also known as 2-(hydroxymethyl)cyclobutylbenzonitrile, is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of benzonitriles, which are widely studied due to their versatile properties and reactivity. The presence of the hydroxymethyl group attached to the cyclobutane ring introduces additional functionality, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of cyclobutane-containing compounds in drug discovery. The small ring structure of cyclobutane provides unique strain energy, which can be exploited to design molecules with enhanced binding affinities to target proteins. In the case of 2-(hydroxymethyl)cyclobutylbenzonitrile, the hydroxymethyl group adds hydrophilic character to the molecule, potentially improving its solubility and bioavailability. These properties make it a promising candidate for use in medicinal chemistry, particularly in the development of small-molecule inhibitors or modulators.
The synthesis of 2-(hydroxymethyl)cyclobutylbenzonitrile involves a combination of organic synthesis techniques, including ring-closing metathesis and nucleophilic substitution reactions. Researchers have optimized these methods to achieve high yields and purity, ensuring that the compound is readily available for further studies. The ability to synthesize this compound efficiently has facilitated its exploration in various applications, from materials science to catalysis.
In terms of chemical properties, 2-(hydroxymethyl)cyclobutylbenzonitrile exhibits interesting reactivity due to the electron-withdrawing cyano group on the benzene ring. This group enhances the electrophilic character of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions. Additionally, the hydroxymethyl group can participate in hydrogen bonding, which can influence the physical properties of the compound, such as melting point and boiling point.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of CAS No 1936317-37-1. These studies have provided insights into its potential as a catalyst or a building block in organic synthesis. For instance, density functional theory (DFT) calculations have revealed that the compound's cyclobutane ring can act as a strained platform for enantioselective reactions, offering new avenues for asymmetric synthesis.
The application of 2-(hydroxymethyl)cyclobutylbenzonitrile extends beyond traditional organic chemistry. Its unique structure has been explored in polymer science, where it serves as a monomer for synthesizing novel polymers with tailored properties. The combination of hydrophilic and hydrophobic groups within the molecule allows for the creation of amphiphilic polymers, which are valuable in drug delivery systems and coatings.
In conclusion, CAS No 1936317-37-1, or 2-(hydroxymethyl)cyclobutylbenzonitrile, is a versatile compound with a wide range of potential applications. Its unique structure and reactivity make it an attractive target for researchers across various disciplines. As new synthetic methods and computational tools continue to emerge, our understanding of this compound's properties and uses will undoubtedly expand, paving the way for innovative applications in medicine, materials science, and beyond.
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